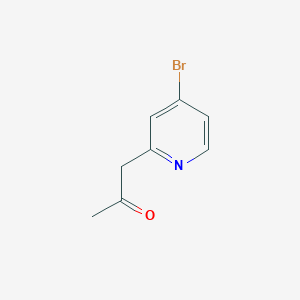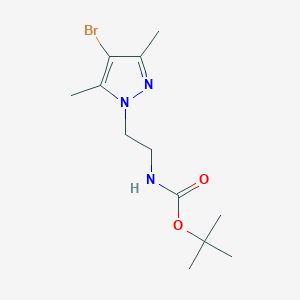
tert-Butyl (2-(4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)ethyl)carbamate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
tert-Butyl (2-(4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)ethyl)carbamate is a synthetic organic compound that belongs to the class of carbamates It features a tert-butyl group, a pyrazole ring substituted with bromine and methyl groups, and an ethyl linker connecting to the carbamate moiety
Méthodes De Préparation
The synthesis of tert-Butyl (2-(4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)ethyl)carbamate typically involves multiple steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 4-bromo-3,5-dimethyl-1H-pyrazole and tert-butyl chloroformate.
Reaction Conditions: The pyrazole derivative is reacted with an appropriate ethylating agent under basic conditions to introduce the ethyl linker. This intermediate is then treated with tert-butyl chloroformate in the presence of a base to form the final carbamate product.
Industrial Production: Industrial production methods would likely involve optimization of reaction conditions to maximize yield and purity, including the use of continuous flow reactors and automated synthesis platforms.
Analyse Des Réactions Chimiques
tert-Butyl (2-(4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)ethyl)carbamate undergoes various chemical reactions:
Substitution Reactions:
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, particularly at the pyrazole ring and the ethyl linker.
Common Reagents and Conditions: Typical reagents include nucleophiles for substitution reactions, oxidizing agents like potassium permanganate for oxidation, and reducing agents such as sodium borohydride for reduction.
Major Products: The major products formed depend on the specific reagents and conditions used, but can include various substituted pyrazoles and modified carbamate derivatives.
Applications De Recherche Scientifique
tert-Butyl (2-(4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)ethyl)carbamate has several scientific research applications:
Medicinal Chemistry: It can be used as a building block for the synthesis of bioactive molecules, including potential drug candidates.
Materials Science: The compound can be incorporated into polymers and other materials to impart specific properties, such as enhanced stability or reactivity.
Biological Studies: Researchers may use this compound to study the effects of pyrazole derivatives on biological systems, including enzyme inhibition and receptor binding.
Industrial Applications: It can be used in the development of agrochemicals, pharmaceuticals, and specialty chemicals.
Mécanisme D'action
The mechanism of action of tert-Butyl (2-(4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)ethyl)carbamate involves its interaction with molecular targets such as enzymes and receptors. The bromine and methyl groups on the pyrazole ring can influence binding affinity and specificity, while the carbamate moiety can participate in covalent bonding with target proteins. The exact pathways and targets depend on the specific application and context of use.
Comparaison Avec Des Composés Similaires
tert-Butyl (2-(4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)ethyl)carbamate can be compared with other similar compounds:
tert-Butyl (2-(4-bromo-1-methyl-1H-pyrazol-3-yl)ethyl)carbamate: This compound features a different substitution pattern on the pyrazole ring, which can affect its reactivity and applications.
tert-Butyl (2-(2-bromo-4-chlorophenoxy)ethyl)carbamate: This compound has a phenoxy group instead of a pyrazole ring, leading to different chemical properties and uses.
tert-Butyl (2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)thiazol-2-yl)carbamate: This compound contains a thiazole ring and a boronate ester, which can impart unique reactivity and applications in organic synthesis.
Propriétés
Formule moléculaire |
C12H20BrN3O2 |
|---|---|
Poids moléculaire |
318.21 g/mol |
Nom IUPAC |
tert-butyl N-[2-(4-bromo-3,5-dimethylpyrazol-1-yl)ethyl]carbamate |
InChI |
InChI=1S/C12H20BrN3O2/c1-8-10(13)9(2)16(15-8)7-6-14-11(17)18-12(3,4)5/h6-7H2,1-5H3,(H,14,17) |
Clé InChI |
QRQJABPAZOIHOT-UHFFFAOYSA-N |
SMILES canonique |
CC1=C(C(=NN1CCNC(=O)OC(C)(C)C)C)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4-Chloro-7-((tetrahydro-2H-pyran-4-yl)methyl)-7H-pyrrolo[2,3-d]pyrimidine](/img/structure/B13715502.png)



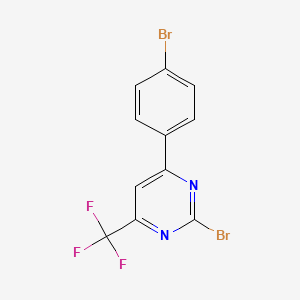

![3-[5-(4-Methoxy-phenylsulfamoyl)-2-morpholin-4-yl-phenylcarbamoyl]-acrylic acid](/img/structure/B13715530.png)
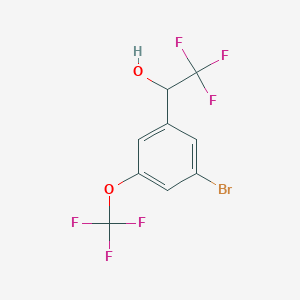
![3-[3-Methyl-5-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-pyridin-2-yloxymethyl]-azetidine-1-carboxylic acid tert-butyl ester](/img/structure/B13715547.png)
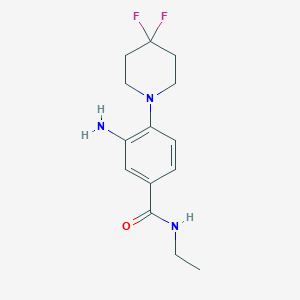

![3-(4-Bromophenyl)-2-phenylimidazo[1,2-a]pyridine](/img/structure/B13715563.png)
![2,2,2-Trifluoro-1-(4-methylphenyl)-O-[(4-methylphenyl)sulfonyl]oxime ethanone](/img/structure/B13715568.png)
